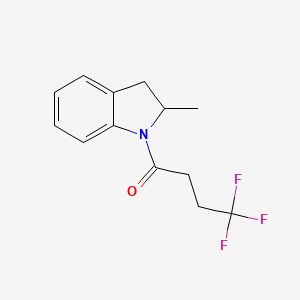![molecular formula C20H22N4O3 B12238325 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12238325.png)
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that features a benzodioxin ring, a pyrimidine moiety, and an octahydropyrrolo[3,4-c]pyrrole structure. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the formation of the benzodioxin ring through a cyclization reaction. The pyrimidine moiety can be introduced via a nucleophilic substitution reaction. The final step often involves coupling the benzodioxin and pyrimidine intermediates under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of such compounds usually requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine moiety, potentially converting it to a dihydropyrimidine or tetrahydropyrimidine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Research may focus on its activity against specific biological targets.
Medicine
In medicine, such compounds are often investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs aimed at treating diseases like cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one would depend on its specific biological target. Typically, such compounds interact with proteins or enzymes, modulating their activity. This interaction could involve binding to the active site of an enzyme, inhibiting its function, or interacting with a receptor to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-pyrrol-2-yl]ethan-1-one: Lacks the octahydro component, potentially altering its biological activity.
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-pyrrolidin-2-yl]ethan-1-one: Contains a pyrrolidine ring instead of the octahydropyrrolo[3,4-c]pyrrole, which may affect its chemical reactivity.
Uniqueness
The presence of the octahydropyrrolo[3,4-c]pyrrole structure in 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one makes it unique compared to its analogs. This structural feature could impart distinct biological activities and chemical properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C20H22N4O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone |
InChI |
InChI=1S/C20H22N4O3/c25-19(8-16-13-26-17-4-1-2-5-18(17)27-16)23-9-14-11-24(12-15(14)10-23)20-21-6-3-7-22-20/h1-7,14-16H,8-13H2 |
InChI Key |
DWPMJCJNMYWTEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CC=N3)C(=O)CC4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12238245.png)
![N-{1-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B12238253.png)
![6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12238275.png)
![1-[(4-Fluorophenyl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B12238277.png)
![1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenyl)ethan-1-one](/img/structure/B12238282.png)

![6-ethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B12238302.png)
![4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B12238308.png)
![3-[2-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12238310.png)
![N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12238314.png)

![1-(2-Methoxypyridin-4-yl)-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B12238329.png)
![3-[[(1-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12238334.png)
![2-[5-(3,5-Dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12238345.png)
